molecular formula C10H11N5O2 B1438612 5-Amino-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1105195-32-1

5-Amino-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B1438612
CAS RN: 1105195-32-1
M. Wt: 233.23 g/mol
InChI Key: SSABFBOCWBAVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (AMT) is a compound of significant interest in the scientific community due to its potential for use in a variety of applications. This compound has been studied for its ability to act as a ligand in the synthesis of metal complexes and its potential use in drug discovery. In addition, AMT has been studied for its potential to act as a catalyst in organic synthesis and as a reagent in the synthesis of other compounds.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The synthesis of similar triazole compounds has been explored through various methods. For instance, 4-amino-1-methyl-1H-1,2,3-triazole-5-carboxamide was used to synthesize 5-mercapto-1-methyl-1H-v-triazolo[4,5-d]pyrimidin-7(6H)-one, a process involving methylation and oxidation to produce derivatives with significant chemical properties (Albert & Taguchi, 1972).

  • Chemical Transformations : Research has shown that 5-amino-1-phenyl-1,2,3-triazoles undergo interesting chemical transformations when heated in acetic anhydride, leading to the formation of acetyl derivatives. These transformations are vital for understanding the reactivity of triazole compounds (Sutherland & Tennant, 1971).

Biological Activities

  • Antimicrobial Activities : Triazole derivatives, including those structurally similar to 5-Amino-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, have shown promising antimicrobial activities. For example, a study demonstrated that certain 1H-1,2,3-triazole-4-carboxamides exhibit significant antibacterial and antifungal properties (Pokhodylo et al., 2021).

  • Cytotoxicity and Cancer Research : Compounds like 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides have been synthesized and screened for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential of triazole derivatives in cancer research (Hassan et al., 2014).

Industrial Applications

  • Corrosion Inhibition : Triazole derivatives have been investigated for their corrosion inhibition properties. For example, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole showed remarkable inhibition performance on mild steel in hydrochloric acid, reaching an efficiency of up to 98% (Bentiss et al., 2009).

properties

IUPAC Name

5-amino-1-(3-methoxyphenyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c1-17-7-4-2-3-6(5-7)15-9(11)8(10(12)16)13-14-15/h2-5H,11H2,1H3,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSABFBOCWBAVSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
5-Amino-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 3
5-Amino-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 4
5-Amino-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 5
5-Amino-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
5-Amino-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.